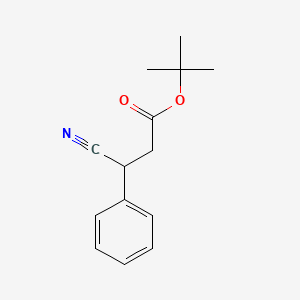

Tert-butyl 3-cyano-3-phenylpropanoate

CAS No.:

Cat. No.: VC18572463

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17NO2 |

|---|---|

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | tert-butyl 3-cyano-3-phenylpropanoate |

| Standard InChI | InChI=1S/C14H17NO2/c1-14(2,3)17-13(16)9-12(10-15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3 |

| Standard InChI Key | WGMVZSOFQSFATG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CC(C#N)C1=CC=CC=C1 |

Introduction

Chemical Structure and Nomenclature

Tert-butyl 3-cyano-3-phenylpropanoate (IUPAC name: tert-butyl 3-cyano-3-phenylpropanoate) is a propanoic acid derivative where the tert-butyl group forms the ester moiety, and the alpha carbon (C-3) bears both cyano (–CN) and phenyl (–C₆H₅) substituents. The molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 245.27 g/mol . The compound’s structure is defined by the following features:

-

A central propanoate backbone with the ester oxygen linked to a tert-butyl group.

-

A cyano group and phenyl ring attached to the third carbon of the propanoate chain, creating a sterically congested and electron-deficient environment.

This substitution pattern is critical for its reactivity, particularly in nucleophilic additions and reductions, as demonstrated in its role as a precursor to amino alcohols .

Synthesis and Reaction Pathways

Alternative Routes

Physicochemical Properties

Spectroscopic Data

-

Infrared (IR) Spectroscopy:

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry: Major fragment at m/z 216 corresponds to loss of the tert-butyl group .

Applications in Organic Synthesis

Intermediate for Amino Alcohols

The reduction of tert-butyl 3-cyano-3-phenylpropanoate to 4-amino-3-phenyl-1-butanol exemplifies its utility in synthesizing β-amino alcohols, which are pivotal in asymmetric catalysis and drug design . The cyano group’s conversion to an amine under reducing conditions (e.g., LiAlH₄) is a key transformation.

Precursor to Heterocycles

The electron-withdrawing cyano and ester groups facilitate cyclization reactions. For instance, intramolecular Heck couplings or Ullmann reactions could yield substituted isothiazoles or pyridines, though specific examples require further exploration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume